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molecular formula C10H7N3O2 B3121560 4-methyl-7-nitro-1H-indole-3-carbonitrile CAS No. 289483-82-5

4-methyl-7-nitro-1H-indole-3-carbonitrile

Cat. No. B3121560
M. Wt: 201.18 g/mol
InChI Key: XDNBPEYPQDBCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06638964B2

Procedure details

Into 100 ml of dimethylformamide was dissolved 2.21 g (10.8 mmol) of the compound of Production Example 5 followed by adding 900 mg (13.0 mmol) of hydroxylamine hydrochloride and 1.05 ml (13.0 mmol) of pyridine thereto. After heating at 60° C. under stirring for 40 minutes, 53.9 mmol of 1,1′-carbonyldiimidazole (53.9 mmol) were added to the reaction solution under ice-cooling. After heating at 60° C. for further 30 minutes under stirring, 3.0 ml (21.5 mmol) of triethylamine was added to the reaction solution followed by heating at the same temperature for further 1 hour under stirring. To the reaction mixture was added 50 ml of ice water under ice-cooling followed by extracting with ethyl acetate. The organic layer was washed with water and brine successively, dried over magnesium sulfate and concentrated to dryness. To the resulting residue was added a mixed solution of tert-butyl methyl ether and hexane, and the resulting crystals were collected by filtration to give 1.95 g of the title compound.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
53.9 mmol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
compound
Quantity
2.21 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].N1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:10](N1C=CN=C1)([N:12]1C=CN=C1)=O.C([N:24]([CH2:27][CH3:28])[CH2:25][CH3:26])C.CN(C)C=[O:32]>>[C:10]([C:28]1[C:26]2[C:25](=[C:9]([N+:2]([O-:32])=[O:3])[CH:8]=[CH:7][C:6]=2[CH3:5])[NH:24][CH:27]=1)#[N:12] |f:0.1|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.05 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
53.9 mmol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
ice water
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
compound
Quantity
2.21 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
under stirring for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 60° C. for further 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
by heating at the same temperature for further 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
To the resulting residue was added a mixed solution of tert-butyl methyl ether and hexane
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(#N)C1=CNC2=C(C=CC(=C12)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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